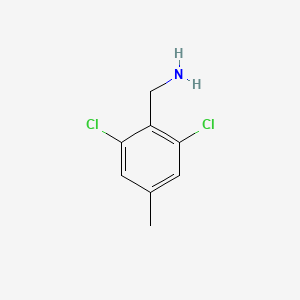

2,6-Dichloro-4-methylbenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dichloro-4-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQYGFCOFFGTER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-4-methylbenzylamine and Its Structural Analogues

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

The chemical properties of 2,6-Dichloro-4-methylbenzylamine can be inferred from its structural analogues. The following tables summarize the available quantitative data for 2,6-dichloro-4-methylaniline and 2,4-dichloro-6-methylbenzylamine.

Table 1: Physicochemical Properties of Structural Analogues

| Property | 2,6-dichloro-4-methylaniline | 2,4-dichloro-6-methylbenzylamine |

| CAS Number | 56461-98-4[1] | 150517-76-3[2] |

| Molecular Formula | C₇H₇Cl₂N[1] | C₈H₉Cl₂N[2] |

| Molecular Weight | 176.04 g/mol [1] | 190.07 g/mol [2] |

| Boiling Point | 244.7°C at 760 mmHg[1] | Not available |

| Melting Point | Not available | 52 - 56°C[2] |

| Density | 1.334 g/cm³[1] | Not available |

| Refractive Index | 1.599[1] | Not available |

| Flash Point | 101.8°C[1] | Not available |

| Vapor Pressure | 0.03 mmHg at 25°C[1] | Not available |

Table 2: Chemical Identifiers of Structural Analogues

| Identifier | 2,6-dichloro-4-methylaniline | 2,4-dichloro-6-methylbenzylamine |

| IUPAC Name | 2,6-dichloro-4-methylaniline | (2,4-dichloro-6-methylphenyl)methanamine[2] |

| InChI | InChI=1/C7H7Cl2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3[1] | InChI=1S/C8H9Cl2N/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,4,11H2,1H3 |

| InChI Key | Not available | QISTWSMZJRTDCS-UHFFFAOYSA-N[2] |

| SMILES | Not available | CC1=CC(Cl)=CC(Cl)=C1CN[2] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound:

The synthesis could potentially proceed through the following steps:

-

Synthesis of 2,6-dichloro-4-methylbenzoic acid: This starting material can be synthesized through various aromatic substitution reactions.

-

Conversion to 2,6-dichloro-4-methylbenzoyl chloride: The carboxylic acid can be converted to the acid chloride using a chlorinating agent like thionyl chloride.

-

Amidation: The acid chloride can be reacted with ammonia to form 2,6-dichloro-4-methylbenzamide.

-

Reduction: The amide can then be reduced to the corresponding benzylamine using a reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis of 2,6-dichloro-4-methylbenzoyl chloride (Precursor)

This protocol is adapted from a known procedure for the synthesis of 2,6-dichloro-4-methylbenzoyl chloride and can serve as the initial step in a multi-step synthesis of the target compound.[3]

-

Materials:

-

2,6-dichloro-4-methylbenzoic acid (7.15 g, 34.9 mmol)

-

Thionyl chloride (133 ml)

-

Dimethylformamide (1.3 ml)

-

Benzene

-

Petroleum ether (b.p. 30°-60° C)

-

-

Procedure:

-

A solution of 2,6-dichloro-4-methylbenzoic acid in thionyl chloride containing a catalytic amount of dimethylformamide is refluxed for 3 hours.

-

The excess thionyl chloride is removed by evaporation under vacuum.

-

The residue is azeotroped twice with benzene to remove any remaining traces of thionyl chloride.

-

The crude product is triturated with petroleum ether and filtered.

-

The filtrate is evaporated under vacuum to yield 2,6-dichloro-4-methylbenzoyl chloride.

-

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways for this compound have been documented, a study on 2,6-disubstituted benzylamine derivatives has shown their potential as reversible and selective inhibitors of copper amine oxidases (CAOs).[4] CAOs are a class of enzymes involved in critical cellular processes, including the crosslinking of collagen and elastin, and the metabolism of biogenic primary amines.[4]

The inhibitory action of these benzylamine derivatives is believed to occur through the formation of hydrogen bonds or hydrophobic interactions with specific sites within the enzyme's active site.[4] This interaction prevents the natural substrate from binding, thereby inhibiting the enzyme's catalytic activity.

References

- 1. chemnet.com [chemnet.com]

- 2. 2,4-Dichloro-6-methylbenzylamine, 98+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dichloromethylbenzylamine Isomers for Researchers and Drug Development Professionals

Chemical Identification and Structure

The core structure of interest is a benzylamine molecule substituted with two chlorine atoms and one methyl group. While the initially requested 2,6-dichloro-4-methyl configuration is not commonly documented, several other isomers are commercially available and have been characterized.

2,4-Dichloro-6-methylbenzylamine is a significant isomer with the CAS number 150517-76-3 .[1][2][3][4][5][6] Its structure consists of a benzene ring with chlorine atoms at positions 2 and 4, a methyl group at position 6, and a methylamine group attached to the ring.

Another relevant compound is 2,6-Dichlorobenzylamine , with the CAS number 6575-27-5 .[7][8][9][10][11] This compound is useful for understanding the effects of dichlorination at the ortho-positions without the influence of a methyl group.

The structures of these compounds are as follows:

-

2,4-Dichloro-6-methylbenzylamine:

-

2,6-Dichlorobenzylamine:

Physicochemical and Quantitative Data

For ease of comparison, the key quantitative data for the identified benzylamine derivatives are summarized in the table below. This information is crucial for experimental design, including reaction setup and analytical characterization.

| Property | 2,4-Dichloro-6-methylbenzylamine | 2,6-Dichlorobenzylamine | 2,4-Dichlorobenzylamine | 2,4-Dichloro-N-methylbenzylamine |

| CAS Number | 150517-76-3[1][2][3][4][5][6] | 6575-27-5[7][8][9][10][11] | 95-00-1[12][13] | 5013-77-4[14] |

| Molecular Formula | C₈H₉Cl₂N[2][3][5][6] | C₇H₇Cl₂N[9][10] | C₇H₇Cl₂N[12][13] | C₈H₉Cl₂N[14] |

| Molecular Weight | 190.07 g/mol [2][3][5][6] | 176.04 g/mol [10] | 176.04 g/mol [12][13] | 190.07 g/mol [14] |

| Melting Point | 52°C to 56°C[2][3] | Not specified | Not specified (liquid at room temp.) | Not specified |

| Boiling Point | Not specified | Not specified | 83-84 °C/5 mmHg[12] | Not specified |

| Density | Not specified | Not specified | 1.308 g/mL at 25 °C[12] | Not specified |

| Refractive Index | Not specified | 1.5745-1.5795 @ 20°C[9] | n20/D 1.578[12] | Not specified |

| Purity | ≥98%[2][3] | 97+% to 98%[9][10] | 97%[12] | Not specified |

Experimental Protocols

Given the lack of specific literature for the synthesis of 2,6-Dichloro-4-methylbenzylamine, a general protocol for the synthesis of substituted benzylamines is provided below. This protocol is based on established synthetic routes for similar compounds and can be adapted by skilled chemists.

Representative Synthesis of a Dichlorobenzylamine Derivative

This protocol outlines a potential pathway for the synthesis of a dichlorobenzylamine, which typically involves the reduction of a corresponding benzonitrile or oxime.

Objective: To synthesize a dichlorobenzylamine derivative from the corresponding dichlorobenzaldehyde.

Materials:

-

Dichlorobenzaldehyde (e.g., 2,6-dichlorobenzaldehyde)

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

A suitable reducing agent (e.g., Sodium borohydride, Lithium aluminum hydride, or catalytic hydrogenation setup)

-

Anhydrous solvent for reduction (e.g., THF, Diethyl ether)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and safety equipment

Procedure:

Step 1: Synthesis of the Oxime Intermediate

-

In a round-bottom flask, dissolve the dichlorobenzaldehyde in ethanol.

-

Add an equimolar amount of hydroxylamine hydrochloride and a slight excess of a base (e.g., sodium acetate) to neutralize the HCl released.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Once the reaction is complete, pour the mixture into cold water to precipitate the oxime.

-

Filter the precipitate, wash with water, and dry to obtain the dichlorobenzaldehyde oxime.

Step 2: Reduction of the Oxime to Benzylamine

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend the dichlorobenzaldehyde oxime in a suitable anhydrous solvent (e.g., THF).

-

Carefully add a stoichiometric excess of the chosen reducing agent in portions, controlling the temperature with an ice bath.

-

After the addition is complete, allow the reaction to stir at room temperature or with gentle reflux until the oxime is fully consumed (monitor by TLC).

-

Carefully quench the reaction by the slow addition of water, followed by an aqueous acid solution (e.g., 1M HCl) to hydrolyze any remaining reducing agent and to protonate the amine.

-

Make the aqueous layer basic by adding a concentrated solution of NaOH to deprotonate the amine salt.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dichlorobenzylamine.

-

The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Relevance in Drug Discovery and Development

Benzylamine derivatives are a cornerstone in medicinal chemistry and drug development.[15] They serve as versatile building blocks for a wide range of pharmacologically active molecules.[15] The substitution pattern of chlorine and methyl groups on the benzene ring can significantly influence the compound's steric and electronic properties, thereby affecting its binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profile.

Derivatives of benzylamine have been investigated for a variety of therapeutic applications, including their potential as antifungal, antibacterial, and antiviral agents.[15] Furthermore, they are precursors in the synthesis of drugs such as antihypertensives and antidepressants.[15] Some benzylamine derivatives have also been explored as enzyme inhibitors, for instance, as inhibitors of monoamine oxidase. The specific isomers discussed in this guide could be valuable as intermediates or lead compounds in the discovery of new therapeutic agents. For example, 2,6-disubstituted benzylamines have been synthesized and studied as inhibitors of copper amine oxidases.[16]

Logical Workflow for Compound Evaluation in Drug Discovery

The following diagram illustrates a typical workflow for the initial evaluation of a novel chemical entity, such as a dichloromethylbenzylamine isomer, in a drug discovery program.

A generalized workflow for the evaluation of a new chemical entity in a drug discovery program.

References

- 1. 2,4-DICHLORO-6-METHYLBENZYLAMINE | 150517-76-3 [chemicalbook.com]

- 2. 2,4-Dichloro-6-methylbenzylamine, 98+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2,4-Dichloro-6-methylbenzylamine, 98+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. 2,4-DICHLORO-6-METHYLBENZYLAMINE CAS#: 150517-76-3 [m.chemicalbook.com]

- 5. PubChemLite - 2,4-dichloro-6-methylbenzylamine (C8H9Cl2N) [pubchemlite.lcsb.uni.lu]

- 6. scbt.com [scbt.com]

- 7. 2,6-Dichlorobenzylamine | 6575-27-5 [chemicalbook.com]

- 8. 2,6-DICHLOROBENZYLAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2,6-Dichlorobenzylamine, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. 2,6-Dichlorobenzylamine, 98% | Fisher Scientific [fishersci.ca]

- 11. 2,6-Dichlorobenzylamine, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. 2,4-Dichlorobenzylamine 97 95-00-1 [sigmaaldrich.com]

- 13. 2,4-Dichlorobenzylamine | C7H7Cl2N | CID 1485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Benzenemethanamine, 2,4-dichloro-N-methyl- | C8H9Cl2N | CID 485424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 16. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,6-Dichloro-4-methylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,6-Dichloro-4-methylbenzylamine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data in public databases, this document focuses on high-quality predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), coupled with detailed, generalized experimental protocols for the acquisition of such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and provide a valuable reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 500 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | s | 2H | Ar-H |

| ~3.90 | s | 2H | -CH₂-NH₂ |

| ~2.35 | s | 3H | Ar-CH₃ |

| ~1.5 (broad) | s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ at 125 MHz)

| Chemical Shift (ppm) | Assignment |

| ~138.0 | C -CH₃ |

| ~136.5 | C -CH₂NH₂ |

| ~135.0 | C -Cl |

| ~128.5 | Ar-C H |

| ~45.0 | -C H₂-NH₂ |

| ~20.0 | -C H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600 | Medium | N-H bend (scissoring) |

| ~1580, ~1470 | Medium to Strong | Aromatic C=C stretch |

| ~1200 | Medium | C-N stretch |

| ~850 | Strong | C-H out-of-plane bend (aromatic) |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Abundance (%) | Proposed Fragment |

| 189/191/193 | 100 / 65 / 10 | [M]⁺ (Molecular Ion) |

| 174/176/178 | 30 | [M-NH]⁺ |

| 154/156 | 40 | [M-Cl]⁺ |

| 118 | 50 | [M-2Cl-H]⁺ |

| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic amines like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a single-pulse experiment with a 30-45° pulse angle.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal overlapping absorptions with the analyte.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent).

-

Place the prepared sample in the spectrometer's beam path.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: Scan a range of mass-to-charge ratios (e.g., m/z 40-500) using a mass analyzer such as a quadrupole or time-of-flight (TOF).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be critical in identifying chlorine-containing fragments.[1]

Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the spectroscopic analysis of this compound.

References

Technical Guide: Solubility of 2,6-Dichloro-4-methylbenzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,6-dichloro-4-methylbenzylamine in organic solvents. Currently, there is a notable absence of publicly available quantitative solubility data for this specific compound. This document provides a comprehensive overview of the predicted solubility characteristics based on its chemical structure, a detailed experimental protocol for determining its solubility via the isothermal saturation method, and a curated list of common organic solvents relevant for such studies. The aim is to equip researchers and professionals in drug development with the necessary information and methodologies to conduct their own solubility assessments.

Introduction

This compound is a substituted benzylamine derivative. The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates in various organic solvents is a critical parameter in drug development and chemical synthesis. It influences reaction kinetics, purification strategies, formulation development, and bioavailability. The presence of two chlorine atoms and a methyl group on the benzene ring, along with the basic amino group, suggests that its solubility will be highly dependent on the polarity and hydrogen bonding capabilities of the solvent.

Due to the lack of specific published data for this compound, this guide provides a framework for its empirical determination.

Predicted Solubility Profile

The molecular structure of this compound suggests a moderate to low polarity. The dichlorinated phenyl ring is lipophilic, while the primary amine group can engage in hydrogen bonding.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected to be moderate. The amine group can form hydrogen bonds with the hydroxyl group of the alcohols.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): High solubility is anticipated in these solvents.[1][2] DMSO and DMF are powerful, highly polar solvents capable of dissolving a wide range of organic compounds.[1][2][3][4][5][6]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the presence of the polar amine group.

-

Chlorinated Solvents (e.g., Dichloromethane): Moderate to good solubility is likely, given the presence of chlorine atoms in both the solute and the solvent.[7]

Experimental Protocol for Solubility Determination: Isothermal Saturation (Shake-Flask) Method

The isothermal saturation method, also known as the shake-flask method, is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[8][9]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (analytical grade)

-

Screw-capped vials

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical method like UV-Vis spectrophotometry)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a screw-capped vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the compound and solvent system. It is advisable to determine the time to equilibrium in preliminary experiments by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC).

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

-

Data Presentation

While specific data for this compound is unavailable, the following table provides a template for presenting experimentally determined solubility data.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Dimethylformamide (DMF) | 25 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

Mandatory Visualizations

Experimental Workflow for Isothermal Saturation Methoddot

References

- 1. researchgate.net [researchgate.net]

- 2. gchemglobal.com [gchemglobal.com]

- 3. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

2,6-Dichloro-4-methylbenzylamine: A Technical Guide for Application in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-methylbenzylamine is a halogenated aromatic amine that, while not extensively cataloged as a common commercial building block, holds significant potential for applications in medicinal chemistry and agrochemical synthesis. Its unique substitution pattern—featuring sterically hindering ortho-chloro groups and an electron-donating para-methyl group—imparts specific reactivity and conformational properties to molecules derived from it. The presence of the dichlorinated phenyl ring is a common feature in numerous bioactive compounds, suggesting that this compound can serve as a valuable scaffold for the development of novel chemical entities.

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound as a versatile building block in organic chemistry.

Chemical and Physical Properties

Quantitative data for this compound is not widely published. The following table presents estimated and experimentally known properties of highly related compounds to provide a reasonable approximation.

| Property | 2,4-Dichloro-6-methylbenzylamine | 2,6-Dichlorobenzylamine | 4-Methylbenzylamine | This compound (Estimated) |

| Molecular Formula | C₈H₉Cl₂N | C₇H₇Cl₂N | C₈H₁₁N | C₈H₉Cl₂N |

| Molecular Weight | 190.07 g/mol | 176.04 g/mol | 121.18 g/mol | ~190.07 g/mol |

| Appearance | Solid | Liquid | Colorless liquid | Likely a solid or high-boiling liquid |

| Melting Point | Not available | Not available | 12-13 °C | Likely higher than 4-methylbenzylamine |

| Boiling Point | Not available | Not available | 195 °C | Likely > 200 °C |

| Solubility | Not available | Not available | Not available | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and poorly soluble in water. |

Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 2,6-dichloro-4-methylaniline. The synthesis involves the conversion of the aniline to the corresponding benzonitrile, followed by reduction to the benzylamine.

Safety and Handling Precautions for 2,6-Dichloro-4-methylbenzylamine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the anticipated safety and handling precautions for 2,6-Dichloro-4-methylbenzylamine, designed for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

Based on the hazard profiles of its structural analogs, this compound is expected to be a corrosive and hazardous substance. The primary hazards are anticipated to be severe skin corrosion and serious eye damage.

Anticipated GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][2][3] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[2] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Likely Harmful or Toxic | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled. (Anticipated) |

| Hazardous to the Aquatic Environment | Likely | H400/H410: Very toxic to aquatic life (with long-lasting effects). (Anticipated) |

GHS Pictograms:

Due to the corrosive nature of analogous compounds, the following pictograms are expected to be relevant:

-

GHS05: Corrosion: For substances that cause severe skin burns and eye damage.

-

GHS07: Exclamation Mark: For substances that may cause skin and eye irritation, are harmful if swallowed, or may cause an allergic skin reaction.

-

GHS06: Skull and Crossbones: Potentially, if acute toxicity is high.

-

GHS09: Environment: If the substance is determined to be toxic to aquatic life.

Physical and Chemical Properties

Quantitative data for this compound is limited. The table below presents data for a close structural analog, 2,4-Dichloro-6-methylbenzylamine.

| Property | Value (for 2,4-Dichloro-6-methylbenzylamine) |

| CAS Number | 150517-76-3[2] |

| Molecular Formula | C8H9Cl2N[2] |

| Molecular Weight | 190.07 g/mol [2] |

| Appearance | Solid (Anticipated) |

| Melting Point | 52°C to 56°C[2] |

| Sensitivity | Air Sensitive[2] |

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4][5]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

-

Wear appropriate personal protective equipment (PPE).[1]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

-

Store in a corrosives area.[4]

-

Given its potential air sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3][4]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be established. The following are minimum recommendations:

| Protection Type | Specifications |

| Eye/Face Protection | Chemical safety goggles and a face shield (8-inch minimum).[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), inspected before use. A complete suit protecting against chemicals is recommended.[1] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[4] |

First Aid Measures

Immediate medical attention is crucial in case of exposure.[5]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[1] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Consult a physician immediately.[1][6] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[1] |

Accidental Release Measures

-

Evacuate personnel to a safe area.[1]

-

Wear appropriate personal protective equipment.[1]

-

Ensure adequate ventilation.[1]

-

Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

For solid spills, carefully sweep up and place in a suitable, closed container for disposal.[3]

-

For liquid spills, absorb with an inert material (e.g., sand, silica gel) and dispose of in a sealed container.[3]

Disposal Considerations

-

Dispose of this chemical as hazardous waste.

-

Contact a licensed professional waste disposal service.

-

This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

-

Contaminated packaging should be disposed of as unused product.[1]

Visualized Workflows

The following diagrams illustrate key safety and logical workflows for handling this compound.

Caption: General laboratory handling workflow for this compound.

Caption: First aid response for skin or eye exposure.

Caption: Protocol for responding to a chemical spill.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. 2,4-Dichloro-6-methylbenzylamine, 98+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

electrophilic aromatic substitution on 2,6-Dichloro-4-methylbenzylamine

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution on 2,6-Dichloro-4-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. Understanding its reactivity in electrophilic aromatic substitution (EAS) reactions is crucial for the synthesis of novel derivatives. This guide provides a comprehensive overview of the theoretical and practical aspects of performing EAS on this substrate. Due to the absence of direct literature on this specific molecule, this guide leverages data from closely related analogues to predict reactivity and formulate detailed experimental protocols.

Theoretical Analysis of Reactivity and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is governed by the cumulative electronic and steric effects of its four substituents.

-

Substituents and Their Directing Effects:

-

-CH₂NH₂ (Aminomethyl group): Under neutral or basic conditions, the aminomethyl group is weakly activating and an ortho, para-director. However, in the strongly acidic conditions typical for many EAS reactions (e.g., nitration), the amine will be protonated to form the -CH₂NH₃⁺ group. This ammonium group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.

-

-Cl (Chloro groups): The two chlorine atoms are deactivating due to their strong inductive electron-withdrawing effect (-I). However, they are ortho, para-directors because of the electron-donating resonance effect (+M) of their lone pairs.

-

-CH₃ (Methyl group): The methyl group is a weakly activating, ortho, para-director through an electron-donating inductive effect and hyperconjugation.

-

-

Predicted Regioselectivity: The aromatic ring has two available positions for substitution: C3 and C5.

-

The activating methyl group at C4 directs incoming electrophiles to its ortho positions, C3 and C5.

-

The deactivating chloro groups at C2 and C6 direct to their para position (C4, occupied) and their ortho positions (C1, C3 and C1, C5 respectively). Thus, they also direct towards C3 and C5.

-

Under acidic conditions, the protonated aminomethyl group (-CH₂NH₃⁺) at C1 will direct incoming electrophiles to its meta positions, which are C3 and C5.

All substituent effects converge to direct the incoming electrophile to the C3 and C5 positions . These two positions are electronically equivalent. Therefore, a single, monosubstituted product is expected. The strong deactivation by the two chloro groups and the protonated amine suggests that forcing conditions may be necessary to achieve a reaction.

-

Data from Analogous Reactions

To develop a robust experimental protocol, we can analyze the conditions used for electrophilic aromatic substitution on structurally similar compounds. The nitration of 2,6-dichlorotoluene is a particularly relevant analogue.

| Substrate | Reagents & Conditions | Product(s) | Yield | Reference |

| 2,6-Dichlorotoluene | 98% HNO₃, Dichloroethane, 30°C then reflux for 2.0h | 2,6-Dichloro-3-nitrotoluene | 90% | [1] |

| 2-Chlorotoluene | Cl₂, Binary metal/metal halide catalyst, 25-75°C | Mixture of dichlorotoluenes | N/A | [2] |

| Toluene | Acetyl chloride, AlCl₃, Dichloromethane | p-Methylacetophenone (major), o-Methylacetophenone (minor) | N/A | [3] |

| Toluene | Conc. HNO₃, Conc. H₂SO₄, Ice-water bath then RT | Mixture of o- and p-nitrotoluene | N/A | [4] |

The successful nitration of 2,6-dichlorotoluene in high yield demonstrates that electrophilic substitution at the C3 position of a 2,6-dihalo-toluene is feasible under relatively standard conditions.[1]

Experimental Protocols

Based on the analysis of analogous reactions, a hypothetical protocol for the nitration of this compound is presented.

Amine Protection (Optional but Recommended)

The primary amine of the benzylamine is nucleophilic and will react with many electrophilic reagents and the acidic conditions. Protection as an acetamide is recommended to prevent side reactions and improve solubility in organic solvents.

-

Acetylation: Dissolve this compound (1.0 eq) in dichloromethane. Cool the solution in an ice bath.

-

Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Workup by washing the organic layer with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2,6-dichloro-4-methylbenzyl)acetamide.

Hypothetical Protocol for Nitration of N-(2,6-dichloro-4-methylbenzyl)acetamide

This protocol is adapted from the nitration of 2,6-dichlorotoluene.[1]

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve N-(2,6-dichloro-4-methylbenzyl)acetamide (0.2 mol) in 100g of dichloroethane.

-

Reagent Addition: While stirring the solution at 30°C, slowly add 98% nitric acid (13.9g, 0.22 mol) dropwise from the dropping funnel. Maintain the temperature of the reaction mixture below 45°C during the addition.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2.0 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully add the reaction mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to wash and neutralize any remaining acid.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloroethane. Combine the organic layers.

-

Purification: Distill the dichloroethane from the combined organic layers under reduced pressure. The crude product can be purified by cooling and crystallization from a suitable solvent (e.g., ethanol or hexanes). This should yield N-(2,6-dichloro-3-nitro-4-methylbenzyl)acetamide.

Deprotection

-

Hydrolysis: Reflux the N-(2,6-dichloro-3-nitro-4-methylbenzyl)acetamide in aqueous HCl (e.g., 6M) for several hours until the reaction is complete by TLC.

-

Isolation: Cool the reaction mixture and basify with a strong base (e.g., NaOH) to deprotonate the amine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the final product, 3-nitro-2,6-dichloro-4-methylbenzylamine.

Visualizations

Reaction Mechanism

Note: A placeholder image is used for the product as the exact structure with the electrophile "E" cannot be generated dynamically. The image should depict the electrophile "E" at the 3-position.

Caption: General mechanism for electrophilic aromatic substitution on the target substrate.

Experimental Workflow

Caption: A logical workflow for the proposed nitration experiment.

Conclusion

While no direct experimental data exists for the electrophilic aromatic substitution of this compound, a thorough analysis of substituent effects strongly predicts that substitution will occur at the C3 and C5 positions. By drawing parallels with the successful nitration of the closely related 2,6-dichlorotoluene, a detailed and plausible experimental protocol can be formulated. The provided methodologies and workflows serve as a robust starting point for researchers aiming to synthesize novel derivatives of this compound. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-equipped laboratory setting.

References

Methodological & Application

Application Notes and Protocols: Detailed Synthesis of 2,6-Dichloro-4-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, three-step synthesis protocol for 2,6-dichloro-4-methylbenzylamine, a potentially valuable building block in medicinal chemistry and materials science. The synthesis commences with the chlorination of p-toluidine, followed by a Sandmeyer reaction to introduce a nitrile group, and concludes with the reduction of the nitrile to the target benzylamine.

Reaction Scheme

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-4-methylaniline

This procedure details the dichlorination of p-toluidine at the ortho positions to the amino group.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Toluidine | 107.15 | 10.7 g | 0.1 |

| Concentrated HCl | 36.46 | 100 mL | - |

| Sodium Chlorate (NaClO₃) | 106.44 | 8.5 g | 0.08 |

| Dichloromethane | 84.93 | 200 mL | - |

| Saturated NaHCO₃ solution | - | 100 mL | - |

| Anhydrous MgSO₄ | 120.37 | 10 g | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-toluidine (10.7 g, 0.1 mol) in concentrated hydrochloric acid (100 mL).

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium chlorate (8.5 g, 0.08 mol) in 50 mL of water.

-

Add the sodium chlorate solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.

-

Slowly pour the reaction mixture into 500 mL of ice-water with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 2,6-dichloro-4-methylaniline by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Yield: 70-80%

Step 2: Synthesis of 2,6-Dichloro-4-methylbenzonitrile via Sandmeyer Reaction

This protocol describes the conversion of the synthesized 2,6-dichloro-4-methylaniline to the corresponding benzonitrile.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dichloro-4-methylaniline | 176.04 | 8.8 g | 0.05 |

| Concentrated HCl | 36.46 | 25 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.8 g | 0.055 |

| Copper(I) Cyanide (CuCN) | 89.56 | 5.4 g | 0.06 |

| Sodium Cyanide (NaCN) | 49.01 | 3.2 g | 0.065 |

| Toluene | 92.14 | 100 mL | - |

| Saturated NaHCO₃ solution | - | 50 mL | - |

Procedure:

-

In a 250 mL three-necked flask, suspend 2,6-dichloro-4-methylaniline (8.8 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (25 mL) and 50 mL of water.

-

Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.

-

Add a solution of sodium nitrite (3.8 g, 0.055 mol) in 15 mL of water dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a clear solution.

-

In a separate 500 mL flask, prepare a solution of copper(I) cyanide (5.4 g, 0.06 mol) and sodium cyanide (3.2 g, 0.065 mol) in 50 mL of water. Warm the solution gently to dissolve the salts, then cool to room temperature.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, warm the reaction mixture to 50-60 °C for 30 minutes, then cool to room temperature.

-

Add toluene (100 mL) to the reaction mixture and stir for 15 minutes.

-

Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude 2,6-dichloro-4-methylbenzonitrile by recrystallization from ethanol or by column chromatography.

Expected Yield: 65-75%

Step 3: Reduction of 2,6-Dichloro-4-methylbenzonitrile to this compound

This final step involves the reduction of the nitrile functional group to a primary amine using lithium aluminum hydride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dichloro-4-methylbenzonitrile | 186.03 | 7.4 g | 0.04 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 3.0 g | 0.08 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |

| Ethyl Acetate | 88.11 | 20 mL | - |

| 15% NaOH solution | - | 30 mL | - |

| Diethyl Ether | 74.12 | 150 mL | - |

Procedure:

-

In a dry 500 mL three-necked flask under a nitrogen atmosphere, add lithium aluminum hydride (3.0 g, 0.08 mol) and anhydrous THF (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2,6-dichloro-4-methylbenzonitrile (7.4 g, 0.04 mol) in 50 mL of anhydrous THF.

-

Add the nitrile solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (3 mL), 15% aqueous NaOH (3 mL), and then water (9 mL).

-

Stir the resulting granular precipitate for 30 minutes.

-

Filter the precipitate through a pad of Celite and wash the filter cake thoroughly with diethyl ether.

-

Combine the filtrate and the ether washings, and remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt.

Expected Yield: 80-90%

Experimental Workflow Visualization

Caption: Detailed workflow for the three-step synthesis of this compound.

Application Notes and Protocols for Parallel Synthesis Utilizing 2,6-Dichloro-4-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,6-dichloro-4-methylbenzylamine as a versatile building block in parallel synthesis. The methodologies outlined are designed to facilitate the rapid generation of diverse chemical libraries for screening in drug discovery and chemical biology research.

Introduction

Parallel synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid creation of large, organized libraries of compounds for high-throughput screening. The choice of building blocks is critical to the success of these endeavors, as they dictate the chemical space and potential biological activity of the resulting library. This compound is a valuable scaffold due to the presence of a reactive primary amine for diversification and the sterically hindered and electron-deficient aromatic ring, which can influence molecular conformation and interactions with biological targets. This document details the application of this building block in the parallel synthesis of amide libraries.

Data Presentation: Parallel Amide Library Synthesis

The following table summarizes the results of a parallel synthesis campaign reacting this compound with a diverse set of carboxylic acids. The reactions were performed in a 96-well plate format to demonstrate the suitability of this building block for high-throughput synthesis.

| Carboxylic Acid | Product | Yield (%) | Purity (%) |

| Acetic Acid | N-(2,6-dichloro-4-methylbenzyl)acetamide | 85 | >95 |

| Propionic Acid | N-(2,6-dichloro-4-methylbenzyl)propionamide | 82 | >95 |

| Isobutyric Acid | N-(2,6-dichloro-4-methylbenzyl)isobutyramide | 78 | >95 |

| Benzoic Acid | N-(2,6-dichloro-4-methylbenzyl)benzamide | 91 | >95 |

| 4-Methoxybenzoic Acid | N-(2,6-dichloro-4-methylbenzyl)-4-methoxybenzamide | 88 | >95 |

| 4-Chlorobenzoic Acid | 4-chloro-N-(2,6-dichloro-4-methylbenzyl)benzamide | 89 | >95 |

| Thiophene-2-carboxylic acid | N-(2,6-dichloro-4-methylbenzyl)thiophene-2-carboxamide | 84 | >95 |

| Furoic Acid | N-(2,6-dichloro-4-methylbenzyl)furan-2-carboxamide | 81 | >95 |

Experimental Protocols

The following protocols provide detailed methodologies for the parallel synthesis of an amide library using this compound.

Protocol 1: Automated Parallel Amide Synthesis in 96-Well Plates

This protocol is adapted for an automated synthesis platform.

Materials:

-

This compound solution (0.2 M in Dichloromethane (DCM))

-

Carboxylic acid solutions (0.2 M in DCM)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) solution (0.2 M in DCM)

-

N,N-Diisopropylethylamine (DIPEA) solution (0.4 M in DCM)

-

96-well reaction plates

-

Automated liquid handler and synthesizer

Procedure:

-

To each well of a 96-well reaction plate, add 100 µL (20 µmol) of the this compound solution using the automated liquid handler.

-

To each well, add 100 µL (20 µmol) of the respective carboxylic acid solution.

-

Add 100 µL (20 µmol) of the HATU solution to each well.

-

Add 100 µL (40 µmol) of the DIPEA solution to each well.

-

Seal the 96-well plate and place it on the synthesizer's shaker at room temperature for 16 hours.

-

After the reaction is complete, quench the reaction by adding 200 µL of water to each well.

-

Extract the products by adding 500 µL of ethyl acetate to each well, mixing, and then separating the organic layer.

-

Wash the organic layer with 500 µL of saturated sodium bicarbonate solution and then with 500 µL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude amide products.

-

Analyze the yield and purity of each product using LC-MS.

Protocol 2: Solution-Phase Parallel Amide Synthesis

This protocol is suitable for manual or semi-automated parallel synthesis.

Materials:

-

This compound

-

A diverse set of carboxylic acids

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

DIPEA

-

DCM

-

Reaction vials or tubes in a parallel format (e.g., Radleys Carousel Reactor)

Procedure:

-

In an array of reaction vials, dissolve this compound (1.0 eq) in DCM.

-

To each vial, add a different carboxylic acid (1.1 eq).

-

Add BOP reagent (1.2 eq) to each reaction vial.

-

Add DIPEA (2.5 eq) to each vial.

-

Seal the vials and stir the reactions at room temperature for 12-24 hours. Monitor the progress of the reactions by TLC or LC-MS.

-

Upon completion, dilute each reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the products as needed by column chromatography or preparative HPLC.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be targeted by compounds derived from this compound.

Application Notes and Protocols for the Derivatization of 2,6-Dichloro-4-methylbenzylamine for Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 2,6-Dichloro-4-methylbenzylamine to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization is a chemical modification process used to convert an analyte into a product of more favorable properties for analysis, such as increased volatility, improved chromatographic separation, or enhanced detection.[1][2][3]

Introduction

This compound is a primary aromatic amine. Direct analysis of such compounds can be challenging due to their polarity and potential for thermal degradation in GC systems, or lack of a strong chromophore for UV detection in HPLC.[1][3] Derivatization addresses these issues by converting the primary amine functional group into a less polar and more stable derivative for GC-MS analysis, or into a derivative with a fluorophore or chromophore for sensitive HPLC detection.[4]

This document outlines two primary derivatization strategies:

-

Trifluoroacetylation for GC-MS analysis.

-

o-Phthalaldehyde (OPA) Derivatization for HPLC analysis with fluorescence detection.

Section 1: Derivatization for GC-MS Analysis

For GC-MS analysis, increasing the volatility and thermal stability of this compound is crucial. Acylation with a fluorinated anhydride, such as trifluoroacetic anhydride (TFAA), is a common and effective method.[5] This process replaces the active hydrogens on the amine group with trifluoroacetyl groups, resulting in a less polar and more volatile derivative suitable for GC separation and subsequent mass spectrometric detection.[6]

Experimental Protocol: Trifluoroacetylation

Objective: To derivatize this compound with TFAA for GC-MS analysis.

Materials:

-

This compound standard

-

Trifluoroacetic anhydride (TFAA)

-

Aprotic solvent (e.g., Acetonitrile, Dichloromethane)

-

Pyridine (optional, as a catalyst)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Nitrogen gas supply for evaporation

-

GC-MS system

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the chosen aprotic solvent at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.

-

Derivatization Reaction:

-

Pipette 100 µL of the standard solution into a reaction vial.

-

Add 200 µL of the aprotic solvent.

-

Add 100 µL of TFAA.

-

(Optional) Add 10 µL of pyridine to catalyze the reaction.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the reaction mixture at 60°C for 30 minutes.

-

-

Sample Work-up:

-

After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the aprotic solvent.

-

The sample is now ready for injection into the GC-MS.

-

GC-MS Parameters (Suggested starting point, to be optimized):

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS Transfer Line | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-500 m/z |

Data Presentation

Table 1: Expected Mass Spectral Data for Trifluoroacetylated this compound

| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) |

| N-(2,6-dichloro-4-methylbenzyl)-2,2,2-trifluoroacetamide | Expected but may be weak | Fragments corresponding to the loss of CF3, COCF3, and benzyl cleavage |

Note: The exact fragmentation pattern should be determined experimentally.

Workflow Diagram

GC-MS Derivatization and Analysis Workflow.

Section 2: Derivatization for HPLC Analysis

For HPLC analysis, derivatization with o-phthalaldehyde (OPA) in the presence of a thiol is a widely used method for the sensitive detection of primary amines.[7][8][9] The reaction is rapid and produces a highly fluorescent isoindole derivative, allowing for low detection limits. This pre-column derivatization can be automated using an autosampler.[4]

Experimental Protocol: OPA Derivatization

Objective: To derivatize this compound with OPA for HPLC analysis with fluorescence detection.

Materials:

-

This compound standard

-

o-Phthalaldehyde (OPA)

-

3-Mercaptopropionic acid (3-MPA) or other thiol

-

Borate buffer (0.1 M, pH 10.2)

-

Methanol

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a fluorescence detector and a C18 column

Procedure:

-

Reagent Preparation:

-

Borate Buffer (0.1 M, pH 10.2): Prepare a 0.1 M sodium tetraborate solution and adjust the pH to 10.2 with NaOH.

-

OPA Reagent: Prepare a 5 mM OPA solution with 225 mM 3-MPA in the 0.1 M borate buffer. This solution should be freshly prepared and protected from light.[8]

-

-

Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting with the mobile phase.

-

Derivatization Reaction (can be performed in the autosampler):

-

Mix the sample or standard solution with the OPA reagent in a specific ratio (e.g., 1:1 v/v).

-

Allow the reaction to proceed for a short, consistent time (e.g., 1-2 minutes) at room temperature before injection.[7]

-

-

Injection: Inject the derivatized sample onto the HPLC system.

HPLC-FLD Parameters (Suggested starting point, to be optimized):

| Parameter | Value |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 50 mM Potassium Phosphate Buffer, pH 4.6 |

| Mobile Phase B | Acetonitrile:Methanol:Water (45:45:10) |

| Gradient | Start with a suitable percentage of B, then ramp up to elute the derivative. Re-equilibrate before the next injection.[8] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 20 µL |

| Fluorescence Detector | Excitation: 340 nm, Emission: 455 nm |

Data Presentation

Table 2: Quantitative Performance Data for OPA Derivatization of a Primary Amine (Representative)

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | Low ng/mL to pg/mL range (to be determined) |

| Limit of Quantitation (LOQ) | Low ng/mL range (to be determined) |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95-105% |

Note: These are typical performance characteristics for OPA derivatization of primary amines and should be experimentally verified for this compound.

Workflow Diagram

HPLC-FLD Derivatization and Analysis Workflow.

Conclusion

The described derivatization protocols for trifluoroacetylation and OPA reaction provide robust methods for the quantitative analysis of this compound by GC-MS and HPLC-FLD, respectively. The choice of method will depend on the available instrumentation, required sensitivity, and the sample matrix. It is essential to optimize the reaction and instrumental conditions for each specific application to ensure accurate and reliable results.

References

- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GC/MS determination of amines following exhaustive trifluoroacetylation (Technical Report) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the Quantification of 2,6-Dichloro-4-methylbenzylamine

These application notes provide detailed methodologies for the quantitative analysis of 2,6-Dichloro-4-methylbenzylamine in research and drug development settings. The protocols are intended for researchers, scientists, and drug development professionals familiar with analytical chemistry techniques.

Introduction

This compound is a chemical intermediate that may be present as a starting material, impurity, or metabolite in various pharmaceutical and chemical manufacturing processes. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and safety assessments. This document outlines two primary analytical methods for its determination: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in solution and from various sample matrices. The protocol involves a straightforward extraction followed by chromatographic separation and UV detection.

Experimental Protocol: HPLC-UV

2.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of the sample (e.g., plasma, reaction mixture), add 100 µL of an internal standard solution (e.g., 2,6-dichlorobenzylamine at 10 µg/mL in methanol).

-

Add 5 mL of methyl tert-butyl ether (MTBE).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an HPLC vial for analysis.

2.1.2. HPLC-UV Instrumentation and Conditions

| Parameter | Value |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| UV Detection | 220 nm |

| Run Time | 10 minutes |

Quantitative Data (Hypothetical)

The following table summarizes the expected performance characteristics of the HPLC-UV method.

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 0.1 - 50 µg/mL |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2.5% |

Experimental Workflow: HPLC-UV Analysis

HPLC-UV experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV, making it suitable for trace-level quantification and analysis in complex matrices. This method involves derivatization to improve the volatility and chromatographic behavior of the analyte.

Experimental Protocol: GC-MS

3.1.1. Sample Preparation and Derivatization

-

Perform a liquid-liquid extraction as described in section 2.1.1. (steps 1-6).

-

To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature.

-

The sample is now ready for GC-MS analysis.

3.1.2. GC-MS Instrumentation and Conditions

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | To be determined based on the mass spectrum of the derivatized analyte |

Quantitative Data (Hypothetical)

The following table summarizes the expected performance characteristics of the GC-MS method.

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Accuracy (% Recovery) | 99.1% - 102.5% |

| Precision (% RSD) | < 3.0% |

Experimental Workflow: GC-MS Analysis

GC-MS experimental workflow.

General Considerations

-

Reagent Purity: Use HPLC or analytical grade solvents and reagents to minimize background interference.

-

Standard Preparation: Prepare calibration standards and quality control samples in a matrix that closely matches the unknown samples.

-

Method Validation: Before routine use, each method should be fully validated according to ICH guidelines or other relevant regulatory standards to ensure its accuracy, precision, specificity, linearity, and robustness.

Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only. Actual method performance will depend on the specific instrumentation, reagents, and laboratory conditions. Method validation is essential to determine the true performance characteristics.

For Researchers, Scientists, and Drug Development Professionals

An Application Note on the Development of a Stability-Indicating HPLC Method for 2,6-Dichloro-4-methylbenzylamine

This document provides a comprehensive guide for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This protocol is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for purity assessment and stability studies of this compound.

Introduction

This compound is a substituted benzylamine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Due to its reactive nature, it is susceptible to degradation, forming impurities that can affect the quality, safety, and efficacy of the final drug product. A well-developed, stability-indicating HPLC method is therefore crucial to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. This application note outlines a systematic approach to developing such a method, covering column selection, mobile phase optimization, and validation considerations according to ICH guidelines.[1][2]

Physicochemical Properties and Chromatographic Considerations

While specific experimental data for this compound is not extensively published, its structure suggests it is a moderately polar and basic compound. The presence of the amine group makes the molecule's retention sensitive to the pH of the mobile phase. In reversed-phase HPLC, which is the most common mode of separation, a C18 column is a suitable starting point.[3][4] Given the polar nature of the analyte, columns with enhanced polar retention capabilities, such as those with polar end-capping or polar-embedded stationary phases, are also good candidates.[5][6] The UV chromophore (the substituted benzene ring) allows for detection using a UV detector.

Experimental Protocol: HPLC Method Development

A systematic approach to method development is crucial for achieving a robust and reliable analytical method.[7][8] The following protocol outlines the key steps:

1. Instrument and Materials:

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Columns:

-

Initial Screening: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Alternative Selectivity: Phenyl-hexyl or polar-embedded C18 column.

-

-

Chemicals:

-

Acetonitrile (ACN), HPLC grade.

-

Methanol (MeOH), HPLC grade.

-

Water, HPLC grade or purified to 18.2 MΩ·cm.

-

Formic acid, analytical grade.

-

Ammonium formate, analytical grade.

-

This compound reference standard.

-

2. Preparation of Solutions:

-

Standard Solution: Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 0.1 mg/mL).

-

Mobile Phase Preparation:

-

Aqueous Phase (A): Prepare appropriate buffers. For acidic conditions, 0.1% formic acid in water is a good starting point. For near-neutral conditions, a 10 mM ammonium formate buffer can be used. The pH of the mobile phase is a critical parameter for controlling the retention of basic compounds like benzylamines.[9][10]

-

Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is often preferred due to its lower UV cutoff and viscosity.

-

3. Method Development Strategy:

-

Detector Wavelength Selection: Dissolve the reference standard in the mobile phase and acquire a UV spectrum using the PDA detector. Select a wavelength of maximum absorbance for quantification, which is anticipated to be around 220-230 nm for the benzylamine moiety.

-

Initial Scouting Gradient: Start with a broad gradient to elute the main peak and any potential impurities.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: PDA detector, monitoring at the selected wavelength.

-

-

Optimization of Mobile Phase:

-

pH Adjustment: Evaluate the effect of mobile phase pH on retention time and peak shape. Test different pH values (e.g., pH 3 with formic acid, pH 7 with ammonium formate) to find the optimal separation.

-

Organic Modifier: Compare acetonitrile and methanol. Methanol can offer different selectivity for aromatic compounds.

-

Gradient Optimization: Based on the scouting run, adjust the gradient slope and duration to improve the resolution between the main peak and any closely eluting impurities. A shallower gradient around the elution time of the main peak can enhance separation.

-

-

Column Selection: If the initial C18 column does not provide adequate separation, especially for polar impurities, try a column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms.[5][6]

-

Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on the this compound standard. Expose the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions. The developed HPLC method should be able to separate the parent peak from all major degradation products.

Data Presentation

The following table summarizes a hypothetical set of optimized HPLC method parameters for the analysis of this compound.

| Parameter | Optimized Condition |

| Column | C18 (e.g., Waters XBridge C18), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 15.0 | |

| 18.0 | |

| 20.0 | |

| 20.1 | |

| 25.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detector Wavelength | 225 nm |

| Sample Diluent | 50:50 Acetonitrile:Water |

| Run Time | 25 minutes |

Method Validation

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation should include the following parameters:

-

Specificity: Demonstrated by the separation of the main peak from impurities and degradation products.

-

Linearity: Assessed over a range of concentrations (e.g., 50-150% of the target concentration).

-

Accuracy: Determined by recovery studies of spiked samples.

-

Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to determine the sensitivity of the method.

-

Robustness: Assessed by making small, deliberate changes to method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.

Visualizations